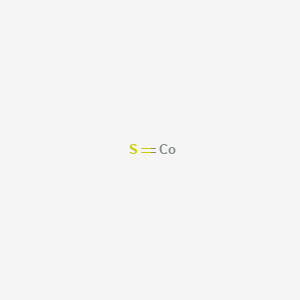

Kobaltsulfid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cobalt sulfide is a term used to describe a group of chemical compounds with the general formula Co_xS_y. These compounds are characterized by their black, semiconducting nature, and are typically insoluble in water. Well-known species include CoS, CoS_2, Co_3S_4, and Co_9S_8. Cobalt sulfides are significant due to their occurrence as minerals and their applications in various industrial processes .

Synthetic Routes and Reaction Conditions:

Solution-Based Synthesis: Cobalt sulfide can be synthesized by reacting cobalt salts with sulfide ions in aqueous solutions. For example, cobalt chloride can be reacted with sodium sulfide under controlled conditions to produce cobalt sulfide.

Solvothermal Method: This involves dissolving cobalt salts in a solvent and heating the solution in a sealed vessel.

One-Pot Spray Pyrolysis: This method involves spraying a solution containing cobalt and sulfur precursors into a heated chamber, where rapid thermal decomposition occurs, forming cobalt sulfide microspheres.

Industrial Production Methods:

Roasting and Extraction: Cobalt sulfide minerals are roasted in the presence of oxygen to convert them into cobalt oxide, which is then leached with sulfuric acid to extract cobalt.

Types of Reactions:

Oxidation: Cobalt sulfide can undergo oxidation to form cobalt oxide.

Reduction: Cobalt sulfide can be reduced to metallic cobalt under high-temperature conditions, often in the presence of reducing agents like hydrogen gas.

Substitution: Cobalt sulfide can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide under elevated temperatures.

Reduction: Requires reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Substitution: Involves reagents like halogen gases or other chalcogenides under controlled conditions.

Major Products:

Oxidation: Produces cobalt oxide.

Reduction: Produces metallic cobalt.

Substitution: Produces various cobalt chalcogenides or halides.

Wissenschaftliche Forschungsanwendungen

Cobalt sulfide has a wide range of applications in scientific research due to its unique properties:

Wirkmechanismus

Target of Action

Cobalt sulfide is a chemical compound with a formula of Co_xS_y . It has been widely used in various application fields due to its lower price, abundant raw materials, and considerable reactive activity with relatively higher electrical conductivity, weaker metal–sulfur bonds, and better thermal stability . The primary targets of cobalt sulfide are the electrochemical and photocatalytic processes .

Mode of Action

Cobalt sulfide interacts with its targets through its unique optical, electrical, and magnetic properties . In the field of photocatalysis, cobalt sulfide acts as a co-catalyst, combined with host semiconductors for photocatalytic degradation . In electrochemical processes, cobalt sulfide acts as an electrocatalyst . For instance, the oxidation and subsequent sulfidation of bulk cobalt sulfide are exploited so that its composition and porous structure are manipulated to make bulk CoS_x as active as the state-of-the-art IrO_2 catalyst .

Biochemical Pathways

The dissolution of metal sulfides, including cobalt sulfide, occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility. The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .

Pharmacokinetics

It’s important to note that the properties of cobalt sulfide, such as its insolubility in water and its stability, may affect its bioavailability .

Result of Action

The result of cobalt sulfide’s action depends on its application. In photocatalysis, cobalt sulfide can enhance the degradation rate of certain substances . In electrocatalysis, cobalt sulfide can improve the efficiency of reactions, such as the oxygen evolution reaction . In the context of metal sulfide dissolution, cobalt sulfide contributes to the mobilization of metal cations from almost insoluble ores .

Action Environment

The action of cobalt sulfide can be influenced by various environmental factors. For instance, the Co–S coordination environment can significantly affect the morphological and structural properties of the electrode and its electrochemical performance . Moreover, the concentration of certain ions in the solution, such as HPO_42−, can affect the efficiency of cobalt sulfide in certain reactions .

Vergleich Mit ähnlichen Verbindungen

Cobalt sulfide can be compared with other transition metal sulfides such as nickel sulfide, iron sulfide, and copper sulfide:

Nickel Sulfide: Similar in catalytic properties but has different electronic and structural characteristics.

Iron Sulfide: Often used in similar applications but has lower catalytic efficiency compared to cobalt sulfide.

Copper Sulfide: Used in similar industrial applications but differs in its electrochemical properties and stability.

Cobalt sulfide stands out due to its higher conductivity, better stability, and enhanced catalytic performance, making it a preferred choice in many applications .

Eigenschaften

CAS-Nummer |

1317-42-6 |

|---|---|

Molekularformel |

CoS |

Molekulargewicht |

91.00 g/mol |

IUPAC-Name |

cobalt(2+);sulfide |

InChI |

InChI=1S/Co.S/q+2;-2 |

InChI-Schlüssel |

INPLXZPZQSLHBR-UHFFFAOYSA-N |

SMILES |

S=[Co] |

Kanonische SMILES |

[S-2].[Co+2] |

Color/Form |

Black amorphous powde |

Dichte |

5.45 g/cu cm 5.5 g/cm³ |

melting_point |

1117 °C >1116 °C |

Key on ui other cas no. |

1317-42-6 |

Physikalische Beschreibung |

OtherSolid; PelletsLargeCrystals GREY POWDER OR REDDISH-SILVERY CRYSTALS. |

Piktogramme |

Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

1317-42-6 (Parent) |

Löslichkeit |

Insoluble in water 0.00038 g/100 cc H2O at 18 °C Soluble in acid Solubility in water: none |

Synonyme |

cobalt sulfide cobalt sulphide cobaltous disulfide cobaltous sulfide jaipurite |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)